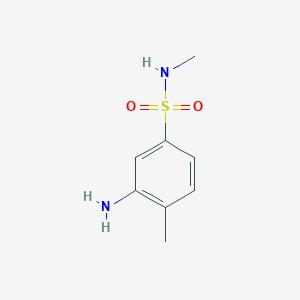

3-amino-N,4-dimethylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMSHRYDXXJNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino N,4 Dimethylbenzenesulfonamide

General Synthetic Strategies for Aminobenzenesulfonamides

The construction of aminobenzenesulfonamides typically involves a series of well-established reactions, often requiring careful planning to ensure correct regioselectivity and functional group compatibility.

Multi-step Synthetic Pathways

The synthesis of compounds like 3-amino-N,4-dimethylbenzenesulfonamide is inherently a multi-step process. A common approach begins with a readily available substituted benzene (B151609) derivative, which is then sequentially functionalized. For instance, a plausible route could start from 4-methylaniline (p-toluidine). The amino group would first be protected, for example, through acetylation to form N-(4-methylphenyl)acetamide. This protecting group directs subsequent electrophilic aromatic substitution to the ortho and para positions. organic-chemistry.org

The subsequent key step is chlorosulfonylation, typically using chlorosulfonic acid, which introduces the -SO2Cl group onto the aromatic ring. Due to the directing effect of the acetylamino group, the sulfonyl chloride group is introduced at the position ortho to it (position 3). The resulting sulfonyl chloride is then reacted with dimethylamine (B145610) to form the N,N-dimethylsulfonamide. The final step involves the deprotection of the amino group, usually by acidic or basic hydrolysis, to yield the desired this compound.

An alternative pathway could involve starting with 2-nitrotoluene. Chlorosulfonylation followed by reaction with dimethylamine would yield N,N-dimethyl-4-methyl-3-nitrobenzenesulfonamide. The nitro group can then be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations, to afford the final product.

Precursor Design and Synthesis

The rational design of precursors is critical for an efficient synthesis. The choice of starting material dictates the sequence of reactions and the need for protecting groups. For this compound, key precursors could include:

4-Methylaniline (p-Toluidine): A readily available starting material where the amino group requires protection before sulfonation.

2-Nitrotoluene: This precursor allows for the introduction of the sulfonamide group directed by the methyl group, followed by the reduction of the nitro group to the desired amine.

3-Amino-4-methylbenzenesulfonic acid: If available, this precursor could be converted to its sulfonyl chloride and subsequently reacted with dimethylamine.

Specific Reaction Types in Benzenesulfonamide (B165840) Synthesis

Several key reaction types are fundamental to the synthesis of benzenesulfonamides:

Electrophilic Aromatic Substitution: This is the cornerstone for introducing the sulfonyl group onto the benzene ring. Chlorosulfonylation with chlorosulfonic acid is a common method to generate the reactive sulfonyl chloride intermediate.

Nucleophilic Acyl Substitution: The reaction of the generated sulfonyl chloride with an amine (in this case, dimethylamine) to form the sulfonamide bond is a classic example of this reaction type.

Protection and Deprotection: Amino groups are often protected as amides (e.g., acetamides) to prevent unwanted side reactions during harsh reaction conditions like chlorosulfonylation and to control regioselectivity. organic-chemistry.org Subsequent deprotection is a crucial final step.

Reduction of Nitro Groups: When employing a nitro-substituted precursor, its reduction to an amino group is a vital transformation. Common methods include catalytic hydrogenation (e.g., H2/Pd-C), or the use of metals like iron, tin, or zinc in acidic media.

| Reaction Type | Reagents | Purpose |

| Chlorosulfonylation | Chlorosulfonic acid (ClSO3H) | Introduction of the sulfonyl chloride (-SO2Cl) group |

| Sulfonamide Formation | Dimethylamine ((CH3)2NH) | Formation of the N,N-dimethylsulfonamide |

| Amino Group Protection | Acetic anhydride (B1165640) ((CH3CO)2O) | Protection of the amino group as an acetamide |

| Amino Group Deprotection | Acid (e.g., HCl) or Base (e.g., NaOH) | Removal of the protecting group to reveal the amine |

| Nitro Group Reduction | H2/Pd-C, Fe/HCl | Conversion of a nitro group to an amino group |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While a specific catalytic synthesis for this compound is not widely reported, general catalytic strategies for sulfonamide synthesis can be applied.

Transition Metal-Catalyzed Reactions

Transition metal catalysis offers powerful tools for the formation of C-N and S-N bonds, which are central to sulfonamide synthesis.

C-H Amination/Amidation: Direct C-H functionalization is an atom-economical approach. Transition metals like rhodium, palladium, iridium, iron, and copper can catalyze the direct introduction of a sulfonamide group onto an aromatic C-H bond. thieme-connect.com For the synthesis of this compound, a directed C-H amidation of a suitable N-protected 4-methylaniline derivative could be envisioned.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are well-established for forming C-N bonds. A potential strategy could involve the coupling of an aryl halide or triflate with a sulfonamide. For example, 3-bromo-N,N,4-trimethylaniline could potentially be coupled with a sulfonamide surrogate, although this would be a less direct route. More commonly, arylboronic acids can be coupled with sulfonamides in the presence of a copper catalyst. thieme.de

| Catalyst Type | Reaction | Potential Application in Synthesis |

| Rhodium, Palladium, Iridium | C-H Amination | Direct sulfonamidation of a protected 4-methylaniline derivative |

| Copper, Palladium | Cross-Coupling Reactions | Coupling of an aryl halide with a sulfonamide or an arylboronic acid with a sulfonamide |

Lewis Acid-Catalyzed Annulation Reactions

While annulation reactions are typically used for the synthesis of cyclic sulfonamides (sultams), the principles of Lewis acid catalysis are relevant to sulfonamide synthesis in general. Lewis acids can activate sulfonyl chlorides or other sulfonylating agents, facilitating their reaction with nucleophiles.

For the synthesis of acyclic sulfonamides, Lewis acids could potentially be employed to enhance the reactivity of sulfonylating agents, especially with less nucleophilic amines. While not a primary strategy for a simple molecule like this compound, in more complex syntheses, Lewis acid catalysis could play a role in achieving desired transformations under milder conditions. For example, cobalt-catalyzed annulation of aryl sulfonamides with alkynes has been reported for the synthesis of sultams, demonstrating the utility of transition metals in activating C-H bonds for the construction of sulfonamide-containing rings. shu.ac.uk

Regioselective and Stereoselective Synthetic Methods

Regioselectivity and stereoselectivity are paramount in modern organic synthesis for constructing complex molecules with precisely defined three-dimensional arrangements. In the context of substituted benzenesulfonamides, achieving regioselectivity often involves the use of directing groups to control the position of incoming substituents on the aromatic ring.

The sulfonamide moiety itself can function as a directing group in certain transition-metal-catalyzed reactions. For instance, in nickel-catalyzed 1,2-diarylation of alkenyl sulfonamides, the sulfonamide group directs the functionalization, ensuring a specific regiochemical outcome. acs.org This approach relies on the coordination of the nitrogen atom of the sulfonamide to the metal center, which then facilitates C-H activation at a specific position, typically ortho to the sulfonamide. acs.org While not explicitly demonstrated for this compound, this principle provides a powerful strategy for the regioselective synthesis of its complex derivatives. By masking the amine as a sulfonamide, chemists can perform selective transformations on the aromatic ring before deprotection, highlighting the dual role of the sulfonamide as both a directing group and a protecting group. acs.org

Methodologies for the regioselective synthesis of heterocyclic systems, which can be precursors or derivatives of complex sulfonamides, also rely on careful control of reaction conditions. For example, the synthesis of regioisomeric isoxazoles from β-enamino diketones can be controlled by varying the reaction conditions and substrate structure, demonstrating that regiochemical outcomes can be finely tuned. rsc.org Such strategies are foundational for building complex molecular scaffolds that may incorporate the this compound core.

Novel Synthetic Methodologies for this compound Derivatives

Recent innovations in synthetic chemistry have unlocked new pathways for the derivatization of sulfonamides, enabling the introduction of diverse functional groups through novel reaction mechanisms.

Hydroarylation of alkynes, the addition of an aryl C-H bond across a carbon-carbon triple bond, is a highly efficient method for creating substituted alkenes. Modern approaches often utilize directing groups to control the regioselectivity of this transformation. Ruthenium(II)-catalyzed hydroarylation, for example, can proceed through directed C-H bond cleavage. acs.org In this context, a functional group on the aromatic ring, such as an amide or potentially a sulfonamide, directs the catalyst to a specific ortho C-H bond. This bond is then cleaved, and the resulting organometallic intermediate adds to the alkyne in a process called carbometalation, followed by protonolysis to yield the final hydroarylated product. acs.org

Another strategy involves palladium-catalyzed desulfitative hydroarylation of alkynes using aryl sulfinic acid sodium salts. nih.gov This reaction demonstrates good regio- and stereoselectivity, providing a versatile route to various hydroarylation products under optimized conditions. nih.gov These methods represent powerful tools for synthesizing vinyl-substituted derivatives of this compound, where the sulfonamide or amino group could potentially direct the regioselective addition to an alkyne.

Photochemistry offers unique reaction pathways that are often inaccessible under thermal conditions. For sulfonamides, photoinduced reactions can lead to novel functionalizations and rearrangements. A significant advancement is the use of photocatalysis to convert sulfonamides into valuable sulfonyl radical intermediates. nih.gov This strategy allows for the late-stage functionalization of complex molecules containing a sulfonamide group. The process typically involves converting the sulfonamide into an N-sulfonylimine, which then acts as a precursor to the sulfonyl radical under mild, metal-free photocatalytic conditions. nih.gov These highly reactive intermediates can then participate in a variety of reactions, such as hydrosulfonylation of alkenes, to forge new carbon-sulfur bonds. nih.gov

While many studies focus on the photodegradation of sulfonamides in environmental contexts, the underlying chemical transformations provide insight into potential synthetic pathways. researchgate.netfigshare.com For instance, photoinduced hydrolysis can lead to cleavage of the C-N bond and the formation of cyclic products. researchgate.net Understanding these degradation pathways is crucial for developing robust synthetic methods and for designing stable sulfonamide-based compounds.

A versatile approach for the synthesis of N-sulfonyl enaminones involves the copper(I)-catalyzed N-H olefination of sulfonamides. nih.govrsc.orgrsc.org This method utilizes saturated ketones as the source of the olefin, with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivatives and oxygen serving as oxidants. rsc.org The reaction provides an efficient route to a variety of N-sulfonyl enaminones in good yields and demonstrates broad substrate scope with respect to both the sulfonamide and the ketone. rsc.org This one-step strategy modifies the β-carbon of the ketone and introduces an unsaturated structure directly onto the sulfonamide nitrogen. rsc.org

The reaction conditions are typically mild, making this a valuable tool for the synthesis of complex derivatives. The table below summarizes representative findings for this methodology.

| Sulfonamide Substrate | Ketone Substrate | Catalyst/Oxidant | Yield (%) |

| Benzenesulfonamide | Propiophenone | CuBr / 4-MeO-TEMPO / O₂ | 85 |

| 4-Methylbenzenesulfonamide | Propiophenone | CuBr / 4-MeO-TEMPO / O₂ | 92 |

| 4-Methoxybenzenesulfonamide | Acetophenone | CuBr / 4-MeO-TEMPO / O₂ | 78 |

| 2-Naphthalenesulfonamide | Butyrophenone | CuBr / 4-MeO-TEMPO / O₂ | 88 |

This table is a representative summary based on data for analogous sulfonamides and ketones. rsc.orgrsc.org

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of these advanced synthetic reactions is crucial for optimizing conditions and expanding their applicability.

The copper-catalyzed N-H olefination of sulfonamides is proposed to proceed through a radical-relay process. rsc.org A plausible mechanism involves the initial formation of a copper-ketone complex. rsc.org Homolysis of the Cu(II)-C bond in this complex generates a Cu(I) species and a key radical intermediate, which is trapped by a TEMPO derivative. rsc.org Subsequent elimination forms an α,β-unsaturated ketone. Concurrently, the sulfonamide is transformed into a corresponding radical species through a single-electron transfer (SET) process. rsc.org Radical addition between the sulfonamide radical and the unsaturated ketone, followed by another TEMPO-mediated step and final elimination, yields the N-sulfonyl enaminone product. rsc.org

In the case of photoinduced functionalization, the key step is the generation of sulfonyl radicals. nih.gov N-sulfonylimines, readily formed from sulfonamides, are used as precursors. Under photocatalysis, these precursors undergo a single-electron reduction, leading to fragmentation that produces the desired sulfonyl radical. This intermediate can then be harnessed in subsequent bond-forming reactions. nih.gov

For directed hydroarylation, the mechanism is believed to involve ortho-metalation, where the catalyst coordinates to the directing group and activates a nearby C-H bond. acs.org This is followed by the insertion of the alkyne into the metal-carbon bond (carbometalation) and subsequent protonolysis to release the product and regenerate the catalyst. acs.org

Role of Electronic and Steric Factors in Reaction Outcomes

The reactivity of the aromatic ring in this compound is intricately governed by the electronic and steric properties of its three substituents: the amino (-NH₂), methyl (-CH₃), and N,N-dimethylbenzenesulfonamide (-SO₂N(CH₃)₂) groups. These substituents collectively influence the regioselectivity and rate of electrophilic aromatic substitution, nucleophilic aromatic substitution, and other chemical transformations.

Electronic Effects:

The electronic influence of each substituent on the benzene ring is a combination of inductive and resonance effects.

Amino Group (-NH₂): The amino group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. However, its powerful electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the benzene ring is dominant. This significantly increases the electron density at the ortho and para positions relative to the amino group, making these positions highly susceptible to electrophilic attack.

Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation. This moderately increases the electron density of the aromatic ring, favoring electrophilic substitution at the ortho and para positions relative to the methyl group.

N,N-Dimethylbenzenesulfonamide Group (-SO₂N(CH₃)₂): The sulfonamide group is a deactivating group. The sulfur atom, being in a high oxidation state and bonded to two electronegative oxygen atoms, exerts a strong electron-withdrawing inductive effect (-I). The lone pair on the nitrogen atom can participate in resonance, but this is less significant compared to the strong -I effect and resonance involving the sulfonyl oxygens. Consequently, this group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The interplay of these electronic effects in this compound results in a complex activation/deactivation pattern. The powerful activating effect of the amino group is the dominant factor in determining the positions of electrophilic attack. The positions ortho and para to the amino group (positions 2, 4, and 6) are strongly activated. However, since position 4 is already substituted by a methyl group, the primary sites for electrophilic substitution are positions 2 and 6. The methyl group at position 4 further enhances the activation at the ortho position 3 (which is occupied by the amino group) and the meta position 5. The deactivating sulfonamide group at position 1 primarily directs incoming electrophiles to position 5 (meta to itself). Therefore, the cumulative electronic influence strongly favors electrophilic substitution at positions 2 and 6.

Steric Factors:

Steric hindrance plays a crucial role in modulating the reactivity and regioselectivity of reactions involving this compound.

N,N-Dimethylsulfonamide Group: The N,N-dimethylsulfonamide group is sterically bulky. The presence of two methyl groups on the nitrogen atom, in addition to the tetrahedral geometry around the sulfur atom, creates significant steric hindrance at the ortho positions (positions 2 and 6). This steric bulk can impede the approach of reactants, particularly large electrophiles, to these positions.

Methyl Group: The methyl group at position 4 also contributes to steric hindrance, primarily affecting the adjacent positions 3 and 5.

The combination of these steric factors can influence the outcome of reactions. While electronic effects strongly favor substitution at positions 2 and 6, the steric hindrance from the adjacent N,N-dimethylsulfonamide group might lead to a preference for substitution at position 6 over position 2, or potentially favor substitution at the electronically less activated but sterically more accessible position 5, depending on the size of the incoming electrophile.

Influence on Reaction Outcomes:

The balance between electronic and steric effects dictates the products of various chemical transformations.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Effect | Steric Hindrance | Predicted Outcome for Small Electrophiles | Predicted Outcome for Bulky Electrophiles |

|---|---|---|---|---|

| 2 | Strongly Activated (ortho to -NH₂) | High (adjacent to -SO₂N(CH₃)₂) | Major Product | Minor Product |

| 5 | Moderately Activated (ortho to -CH₃, meta to -NH₂ and -SO₂N(CH₃)₂) | Moderate (adjacent to -CH₃) | Minor Product | Possible Major Product |

| 6 | Strongly Activated (para to -NH₂) | Low | Major Product | Major Product |

For instance, in a reaction like nitration, which typically involves a relatively small electrophile (NO₂⁺), substitution is expected to occur predominantly at positions 2 and 6, directed by the powerful amino group. However, the ratio of the 2-nitro to the 6-nitro product would be influenced by the steric hindrance of the sulfonamide group. For reactions involving larger electrophiles, such as in Friedel-Crafts acylation, the steric hindrance at position 2 would be more pronounced, likely leading to a higher proportion of the 6-substituted product. If the electrophile is exceptionally bulky, substitution at the less electronically favored but more accessible position 5 might become competitive.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the sulfonamide group would activate the ring towards nucleophilic attack, particularly if a leaving group is present at an ortho or para position. However, the specific substitution pattern of this compound does not inherently lend itself to typical SNAr reactions without prior modification.

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the derivatization of the this compound core according to the outlined strategies. Published studies on analogous compounds, such as other substituted aminobenzenesulfonamides, describe general synthetic pathways for N-acylation, the formation of urea (B33335) and thiourea (B124793) derivatives, and the introduction of various heterocyclic systems. However, direct experimental data, including specific reaction conditions, yields, and characterization of products originating from this compound, are not present in the surveyed literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables strictly focused on the derivatization of this compound as requested. The generation of such content would require extrapolation from dissimilar molecules, which would not meet the required standards of scientific accuracy for this specific compound.

Derivatization Strategies and Functionalization of the 3 Amino N,4 Dimethylbenzenesulfonamide Core

Introduction of Heterocyclic Scaffolds

Chromene and Benzochromene Conjugates

The synthesis of chromene and benzochromene rings fused or linked to a sulfonamide moiety is a field of interest in medicinal chemistry. While no specific examples were found starting from 3-amino-N,4-dimethylbenzenesulfonamide, the construction of such hybrids generally follows established multi-component reaction strategies.

One common approach is the one-pot reaction of an aldehyde, malononitrile (B47326), and a substituted phenol (B47542). In a hypothetical adaptation for the target compound, the amino group of this compound would first need to be converted into a phenol through a Sandmeyer-type reaction to yield 3-hydroxy-N,4-dimethylbenzenesulfonamide. This phenolic derivative could then potentially participate in a condensation reaction with various aromatic aldehydes and malononitrile to form the desired 2-amino-4-aryl-4H-chromene-3-carbonitrile structure, bearing the N,4-dimethylbenzenesulfonamide group. Catalysts for such reactions are diverse and include bases like piperidine (B6355638) or solid catalysts to enhance efficiency and yield.

Another strategy involves synthesizing the chromene core first, followed by coupling it with a sulfonamide. For example, a chromene derivative bearing an amino or hydroxyl group could be reacted with 4-methyl-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine, and subsequent N,N-dimethylation to arrive at a related, though isomeric, final product.

Table 1: Representative Multi-Component Synthesis of Chromene Derivatives This table illustrates a general reaction, as no specific data for this compound was found.

| Reactant 1 (Phenol) | Reactant 2 (Aldehyde) | Reactant 3 | Catalyst | Product Class |

|---|---|---|---|---|

| Substituted Phenol | Aromatic Aldehyde | Malononitrile | Piperidine | 2-Amino-4H-chromene-3-carbonitrile |

| 2-Naphthol | Aromatic Aldehyde | Malononitrile | Triethylamine | 2-Amino-4H-benzo[h]chromene |

Benzothiazole (B30560) Heterocycle Formation

The formation of a benzothiazole ring system typically requires a benzene (B151609) ring substituted with both an amino group and a thiol group in an ortho relationship (2-aminothiophenol). The core structure of this compound does not possess this arrangement.

Therefore, to synthesize a benzothiazole derivative from this starting material, a multi-step process would be necessary to introduce a sulfur functionality ortho to the amino group. One potential, though challenging, pathway could involve:

Ortho-lithiation/thiolation: Directing a metalation at the C2 position (ortho to the amino group) followed by quenching with a sulfur electrophile.

Cyclization: The resulting 2-thio-3-aminobenzenesulfonamide derivative could then be cyclized with various reagents like aldehydes, carboxylic acids, or acid chlorides to form the benzothiazole ring. This is a common and versatile method for constructing the benzothiazole heterocycle. wikipedia.org

Alternatively, a more complex route might involve a Smiles rearrangement or other intramolecular nucleophilic aromatic substitution strategies, though these are highly dependent on the specific substitution patterns and reaction conditions. Research into the synthesis of benzothiazole-sulfonamide hybrids often involves starting with a pre-formed aminobenzothiazole and subsequently attaching the sulfonyl group, which circumvents the difficulty of the cyclization step. researchgate.netnih.gov

Table 2: Common Reagents for Benzothiazole Formation from 2-Aminothiophenols This table illustrates a general reaction, as no specific data for this compound was found.

| Reagent | Resulting C2-Substituent on Benzothiazole | Typical Conditions |

|---|---|---|

| Aldehydes (R-CHO) | Aryl/Alkyl (R) | Oxidative conditions (e.g., air, H₂O₂) |

| Carboxylic Acids (R-COOH) | Aryl/Alkyl (R) | Condensing agent (e.g., PPA) |

| Acid Chlorides (R-COCl) | Aryl/Alkyl (R) | Base (e.g., Pyridine) |

| Carbon Disulfide (CS₂) | Thiol (-SH) | Base |

Post-Synthetic Functionalization and Diversification

Once chromene or benzothiazole conjugates of the benzenesulfonamide (B165840) core are synthesized, they offer multiple sites for further functionalization to create a diverse library of compounds.

For chromene-benzenesulfonamide conjugates , particularly those of the 2-amino-3-cyano-4H-chromene type, several reactive handles are available:

The C2-Amino Group: This group can be acylated, alkylated, or used as a nucleophile to build further heterocyclic rings, such as pyrimidines or imidazoles. It can also be converted into a Schiff base by reaction with aldehydes.

The C3-Nitrile Group: The cyano group can be hydrolyzed to an amide or a carboxylic acid, or it can be reduced to an aminomethyl group, providing a key point for further derivatization.

The Sulfonamide Nitrogen: The N,N-dimethylsulfonamide is generally stable. However, if a primary or secondary sulfonamide were present, this site could be further alkylated or acylated.

For benzothiazole-benzenesulfonamide conjugates , diversification strategies could target:

The C2 Position of Benzothiazole: If the C2 position is unsubstituted (i.e., has a proton), it can be deprotonated and reacted with various electrophiles. If it bears a substituent like a methyl group, the methyl group can be functionalized. If it bears an amino group, this can be derivatized similarly to the chromene series.

The Benzene Ring: Both the benzene ring of the benzothiazole and the benzenesulfonamide can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the positions of substitution will be directed by the existing groups.

These post-synthetic modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Structure Activity Relationship Sar Studies of 3 Amino N,4 Dimethylbenzenesulfonamide Analogs

Theoretical Frameworks for SAR Elucidation

Modern SAR elucidation heavily relies on computational chemistry to model and predict the biological activity of compounds. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic and geometric properties of sulfonamide derivatives. daneshyari.comnih.gov These calculations help determine stable molecular conformations and correlate quantum chemical descriptors with biological activity. daneshyari.com For instance, DFT studies can predict the conformational preferences of the sulfonamide moiety, such as whether an eclipsed or staggered arrangement relative to the benzene (B151609) ring is more stable in different environments (gas phase vs. solvent). nih.gov

Molecular docking is another powerful tool that simulates the interaction between a ligand (the sulfonamide analog) and its biological target, often a protein or enzyme. researchgate.netnih.gov By predicting the binding mode and energy, docking studies can explain why certain structural modifications enhance or diminish activity. nih.gov This computational-aided insight is invaluable for understanding the structural basis of inhibitor potency and for guiding the rational design of new analogs with improved affinity and selectivity. nih.govresearchgate.net

Influence of Structural Modifications on Biological Activity

The biological activity of 3-amino-N,4-dimethylbenzenesulfonamide analogs can be systematically tuned by modifying the benzenesulfonamide (B165840) ring and the N,N-dimethylamino side chain.

The substitution pattern on the benzenesulfonamide ring is a critical determinant of activity. The primary amino group (at C3 in the parent compound) and the sulfonamide group are generally considered essential for activity, with their relative positions on the ring being crucial. pharmacy180.com For many biologically active sulfonamides, a 1,4-relationship (para-positioning) between an amino group and the sulfonamide group is a key requirement. pharmacy180.com

Key SAR principles for the benzenesulfonamide ring include:

Position of Substituents : The relative positions of the amino and methyl groups are vital. Moving the amino group from the 3-position (meta to the sulfonamide) to the ortho or para positions would likely alter the molecule's interaction with its biological target. The para-amino group is often essential for antibacterial activity in classical sulfonamides. pharmacy180.com

Nature of Substituents : Introducing additional substituents or replacing existing ones significantly modifies the electronic properties of the ring. Electron-donating groups (like the methyl and amino groups) generally activate the ring, while electron-withdrawing groups (such as nitro or halogen groups) deactivate it, influencing its reactivity and binding interactions. nih.govlibretexts.org In some cases, electron-donating groups have been found to be more beneficial for activity than electron-withdrawing ones. nih.gov

Steric Effects : The size and position of substituents can introduce steric hindrance, which may either prevent or enhance binding to a target site. nih.gov For example, adding a bulky substituent at a position critical for binding could abolish activity, whereas a substituent that promotes a favorable conformation could enhance it.

| Modification to Benzenesulfonamide Ring | Predicted Impact on Activity | Rationale |

| Removal of the 3-amino group | Likely decrease | The amino group is often crucial for hydrogen bonding and target interaction. pharmacy180.com |

| Removal of the 4-methyl group | Variable | Could alter steric and electronic properties, potentially affecting binding affinity. |

| Addition of a halogen (e.g., Cl, Br) at C5 | Potential increase in affinity/selectivity | Halogen atoms can orient the ring within the binding site and form halogen bonds. nih.gov |

| Replacement of the benzene ring | Likely decrease or loss of activity | The aromatic ring is a key part of the essential pharmacophore. pharmacy180.com |

Variations in the N-substituents of the sulfonamide group profoundly impact the compound's physicochemical properties and biological activity. For N-1 substituted sulfonamides, the nature of the substituent at the amino group dictates the activity. pharmacy180.com

N-Alkylation : In this compound, the sulfonamide nitrogen is disubstituted with methyl groups. Replacing these methyl groups with other alkyl chains (e.g., ethyl, propyl) would alter the molecule's lipophilicity and steric profile. A well-known optimization strategy, the "tail approach," involves modifying these side chains to interact with specific amino acid residues outside the primary binding pocket, which can significantly enhance isoform selectivity and potency. nih.gov

N-Arylation/Heterocyclic Substitution : Replacing the N,N-dimethyl groups with aromatic or heterocyclic rings is a common strategy in sulfonamide drug design. Heterocyclic substituents, in particular, have been shown to lead to highly potent derivatives. pharmacy180.com This modification can introduce additional points of interaction with the biological target, such as π-π stacking or hydrogen bonding.

| Side Chain Variation (at Sulfonamide Nitrogen) | Predicted Impact on Activity | Rationale |

| Replacement of N,N-dimethyl with N-H (secondary sulfonamide) | Potential change in binding | The presence of an N-H proton introduces a hydrogen bond donor, which could form new interactions with the target. rsc.org |

| Replacement of N,N-dimethyl with a single, larger alkyl group | Altered lipophilicity and steric fit | May improve binding by filling a hydrophobic pocket or cause a steric clash, reducing activity. rsc.org |

| Replacement of N,N-dimethyl with a heterocyclic ring | Potential increase in potency | Heterocycles can form favorable interactions with the target enzyme and improve pharmacokinetic properties. pharmacy180.com |

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of a sulfonamide analog is a key factor in its ability to bind to a biological target. Weak intramolecular interactions can significantly influence the preferred conformation of the molecule. mdpi.com Theoretical studies have shown that sulfonamides can adopt different stable conformations, and the presence of a solvent or a binding site environment can shift the equilibrium between them. nih.gov For instance, the orientation of the sulfonamide group relative to the benzene ring can be influenced by adjacent substituents, which in turn affects how the molecule presents itself to the active site. mdpi.com

Intramolecular hydrogen bonding is a critical non-covalent interaction that can stabilize a specific conformation of a molecule. researchgate.net In analogs of this compound, particularly if one of the N-methyl groups were replaced by hydrogen, an intramolecular hydrogen bond could form between the sulfonamide proton (N-H) and an oxygen atom of the sulfonyl group (S=O). nih.gov Such bonding can restrict the molecule's conformational freedom. researchgate.net This pre-organization into a more rigid, "bioactive" conformation can reduce the entropic penalty of binding to a receptor, thereby increasing binding affinity and pharmacological activity. researchgate.net The presence and strength of these hydrogen bonds can be confirmed using spectroscopic techniques and X-ray crystallography. nih.gov

SAR Mapping and Optimization Strategies for Enhanced Activity

SAR mapping involves integrating data from various analogs to build a comprehensive model of the pharmacophore—the essential structural features required for biological activity. This map guides optimization strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties.

For analogs of this compound, optimization strategies could include:

Lead Optimization : Based on initial SAR findings, new analogs are designed to systematically probe the requirements of the target's binding site. For example, if a hydrophobic pocket is identified near the N,N-dimethyl group, analogs with larger, more lipophilic substituents would be synthesized. researchgate.netnih.gov

Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties can improve the compound's profile. For instance, the methyl group on the ring could be replaced with a chlorine atom to maintain a similar size but alter the electronic properties.

Selectivity Enhancement : A major goal of optimization is often to improve selectivity for the desired target over off-target proteins to reduce side effects. The "tail approach" is a prime example, where side chains are modified to interact with unique regions of the target isoform. nih.gov This has been particularly successful in the design of selective carbonic anhydrase inhibitors. nih.govmdpi.com

Property-Based Design : Optimization is not solely focused on potency. Physicochemical properties such as solubility and lipophilicity (logP) are critical for a drug's absorption and distribution. SAR studies often track these properties alongside biological activity to identify candidates with a balanced profile suitable for further development. rsc.org A systematic optimization of the substituents on the phenyl ring can lead to compounds with promising activity and low cytotoxicity. nih.gov

Through the iterative process of designing, synthesizing, and testing new analogs based on evolving SAR models, researchers can develop highly optimized compounds with enhanced therapeutic potential. nih.gov

Computational Chemistry and Molecular Modeling of 3 Amino N,4 Dimethylbenzenesulfonamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and the nature of the interactions at the molecular level. For sulfonamide-based compounds, a primary and well-studied biomolecular target is carbonic anhydrase (CA), a family of metalloenzymes involved in various physiological processes.

Assessment of Binding Modes with Biomolecular Targets (e.g., Carbonic Anhydrase)

Based on extensive studies of various sulfonamide derivatives with different isoforms of carbonic anhydrase, a conserved binding mode is consistently observed. nih.govresearchgate.net The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion (Zn²⁺) located at the bottom of the active site cavity. This interaction is a hallmark of the canonical binding mode for sulfonamide inhibitors of CA.

For 3-amino-N,4-dimethylbenzenesulfonamide, it is highly probable that it would adopt a similar binding orientation within the active site of carbonic anhydrase. The N-H of the sulfonamide group would likely deprotonate to form a strong coordinate bond with the catalytic Zn²⁺ ion. The aromatic ring of the molecule would be positioned within a hydrophobic pocket of the active site, while the amino and methyl substituents would project towards the entrance of the cavity, where they could form additional interactions with the surrounding amino acid residues.

Receptor-Ligand Interaction Analysis

The binding of a ligand to its receptor is stabilized by a network of non-covalent interactions. In the case of sulfonamides binding to carbonic anhydrase, these interactions typically include:

Coordination with the Zinc Ion: As mentioned, the primary anchoring interaction is the coordination of the sulfonamide nitrogen with the Zn²⁺ ion.

Hydrogen Bonding: The sulfonamide oxygens are well-positioned to act as hydrogen bond acceptors, often forming hydrogen bonds with the backbone amide of key residues like Threonine 199 in many CA isoforms. researchgate.net The amino group of this compound could also participate in hydrogen bonding, either as a donor or an acceptor, with residues lining the active site.

Hydrophobic Interactions: The benzene (B151609) ring of the sulfonamide scaffold typically engages in hydrophobic interactions with nonpolar residues within the active site, such as Valine, Leucine, and Phenylalanine. nih.gov The N,4-dimethyl groups of the target molecule would further contribute to these hydrophobic interactions.

A hypothetical representation of the key interactions between this compound and the active site of a generic carbonic anhydrase isoform is presented in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Residues in Carbonic Anhydrase |

| Zinc Coordination | Sulfonamide Nitrogen | Zn²⁺ |

| Hydrogen Bonding | Sulfonamide Oxygens | Thr199 (backbone NH) |

| Amino Group (-NH₂) | Gln92, Asn67 | |

| Hydrophobic Interactions | Benzene Ring | Val121, Val143, Leu198 |

| 4-Methyl Group | Phe131 | |

| N-Methyl Groups | Pro202 |

Quantitative Structure-Activity Relationship (QSAR) and Regression Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are powerful tools for predicting the activity of untested compounds and for guiding the design of new molecules with improved properties.

Development of QSAR Models for Activity Prediction

The development of a QSAR model for a series of sulfonamide derivatives, including this compound, would typically involve the following steps:

Data Set Collection: A series of structurally related sulfonamides with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values against a specific carbonic anhydrase isoform) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govchemijournal.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. chemijournal.com

For a hypothetical QSAR model developed for a series of aminosulfonamides, the activity of this compound could be predicted by calculating its molecular descriptors and inputting them into the derived equation.

Correlation of Physicochemical Parameters with Biological Activity

Numerous QSAR studies on sulfonamide inhibitors of carbonic anhydrase have revealed that their biological activity is often correlated with a combination of electronic, steric, and hydrophobic parameters. nih.govresearchgate.net

Electronic Parameters: The acidity of the sulfonamide N-H group is crucial for its deprotonation and subsequent coordination to the zinc ion. Electron-withdrawing substituents on the aromatic ring can increase this acidity and, in some cases, enhance inhibitory potency. The amino group at the 3-position and the methyl group at the 4-position in this compound will have specific electronic effects on the sulfonamide group that would influence its pKa.

Hydrophobic Parameters: The hydrophobicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), plays a role in its ability to interact with the hydrophobic regions of the active site.

The following table illustrates the potential influence of the physicochemical parameters of this compound on its biological activity, based on general trends observed for related sulfonamides.

| Physicochemical Parameter | Structural Feature of this compound | Potential Impact on Biological Activity |

| Electronic Effects (pKa of sulfonamide) | 3-amino group (electron-donating), 4-methyl group (electron-donating) | May slightly decrease the acidity of the sulfonamide N-H compared to an unsubstituted benzenesulfonamide (B165840), potentially affecting the binding affinity. |

| Steric Effects | N,4-dimethyl groups | The size of these groups will influence the fit within the enzyme's active site. Their relatively small size may be favorable. |

| Hydrophobicity (logP) | Aromatic ring, methyl groups | Contributes to favorable hydrophobic interactions with nonpolar residues in the active site. |

Postulation of Novel Derivatives through QSAR

A well-validated QSAR model can be a powerful tool for the rational design of novel derivatives with potentially enhanced biological activity. By analyzing the coefficients of the descriptors in the QSAR equation, one can identify which structural modifications are likely to be beneficial.

Based on the general structure-activity relationships for sulfonamide inhibitors of carbonic anhydrase, several strategies could be employed to postulate novel derivatives of this compound:

Modification of the Amino Group: The amino group at the 3-position could be acylated or converted to other functional groups to explore additional hydrogen bonding or hydrophobic interactions within the active site.

Substitution on the Aromatic Ring: Introducing small, electron-withdrawing groups onto the aromatic ring could modulate the electronic properties of the sulfonamide group and potentially improve binding affinity.

Variation of the N-Substituents: While the N,N-dimethyl substitution is present, exploring other small alkyl or functionalized groups on the sulfonamide nitrogen could lead to derivatives with altered solubility and binding characteristics.

The table below provides some examples of postulated novel derivatives of this compound and the rationale for their design based on established QSAR principles for this class of compounds.

| Postulated Derivative | Modification | Design Rationale |

| 3-acetamido-N,4-dimethylbenzenesulfonamide | Acylation of the 3-amino group | The acetamido group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions with the receptor. |

| 3-amino-5-chloro-N,4-dimethylbenzenesulfonamide | Introduction of a chlorine atom at the 5-position | The electron-withdrawing nature of chlorine could increase the acidity of the sulfonamide N-H, and its size allows for accommodation in the active site. |

| 3-amino-N-ethyl-4-methylbenzenesulfonamide | Replacement of one N-methyl with an N-ethyl group | To probe the steric and hydrophobic tolerance of the region around the sulfonamide nitrogen. |

Advanced Theoretical Studies

Advanced theoretical studies are instrumental in elucidating the fundamental properties of a molecule from a quantum mechanical perspective. These in-silico methods provide a powerful lens to examine molecular structure, stability, and electronic characteristics with high precision.

Density Functional Theory (DFT) Applications in Molecular Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. electrochemsci.orgresearchcommons.org For a molecule like this compound, DFT would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This is typically achieved using a functional, such as B3LYP, combined with a suitable basis set, like 6-31G(d,p), which provides a good description of electron distribution. electrochemsci.orgresearchgate.net

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. This theoretical spectrum can be compared with experimental data to validate the accuracy of the computational model.

Analysis of Electronic Properties (e.g., Dipole Moments, Molecular Electrostatic Potentials)

The Molecular Electrostatic Potential (MEP) map is another powerful tool derived from DFT calculations that visualizes the charge distribution across the molecule. researchgate.netresearchgate.net The MEP map would highlight regions of negative electrostatic potential, typically around the oxygen atoms of the sulfonamide group and the lone pair of the amino group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential would be expected around the hydrogen atoms of the amino group and the methyl groups, representing potential sites for nucleophilic attack. This information is invaluable for predicting how the molecule might interact with biological targets.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. For sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino substituent, while the LUMO may be distributed over the sulfonamide group.

| Property | Predicted Characteristic | Significance |

|---|---|---|

| Dipole Moment | Non-zero, indicating a polar molecule | Influences solubility and intermolecular forces |

| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen and nitrogen atoms; positive potential on hydrogen atoms | Indicates reactive sites for electrophilic and nucleophilic attack |

| HOMO Energy | Relatively high, associated with electron-donating groups | Relates to the ionization potential and susceptibility to oxidation |

| LUMO Energy | Relatively low, associated with the electron-withdrawing sulfonamide group | Relates to the electron affinity and susceptibility to reduction |

| HOMO-LUMO Gap | Moderate, typical for organic molecules | Indicates chemical reactivity and kinetic stability |

Computational Stability Analysis (e.g., GBSA Studies)

The stability of a molecule in different environments, particularly in solution, is crucial for its potential applications. The Generalized Born Surface Area (GBSA) model is a computational method used to estimate the free energy of solvation. This implicit solvation model treats the solvent as a continuous medium with a specific dielectric constant, which is more computationally efficient than explicitly modeling individual solvent molecules.

A GBSA study on this compound would provide an estimate of its stability in an aqueous environment. The calculation considers the electrostatic contribution to solvation, calculated using the Generalized Born method, and the non-polar contribution, which is proportional to the solvent-accessible surface area (SASA). A negative free energy of solvation would suggest that the molecule is stable in the solvent. Such studies are particularly important in drug design to predict how a ligand might behave in the physiological environment.

| Analysis Method | Parameter Calculated | Predicted Outcome for this compound | Importance |

|---|---|---|---|

| GBSA (Generalized Born Surface Area) | Free Energy of Solvation (ΔG_solv) | Negative value in polar solvents like water | Predicts the stability and solubility of the compound in a solvent |

| Electrostatic Contribution (ΔG_elec) | Significant due to the polar nature of the molecule | Quantifies the interaction between the solute's charge distribution and the solvent's dielectric medium | |

| Non-Polar Contribution (ΔG_nonpolar) | Dependent on the molecule's surface area | Estimates the energy cost of creating a cavity in the solvent to accommodate the solute |

Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) approaches are invaluable. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, LBDD could be employed to design new molecules with potentially enhanced activity.

One common LBDD technique is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Starting from a set of known active molecules that are structurally related to this compound, a pharmacophore model could be developed. This model would define the essential chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement required for activity. This pharmacophore model can then be used as a 3D query to screen large chemical databases to identify new compounds that match the model and are therefore likely to be active.

Another LBDD method is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of sulfonamide derivatives including this compound, various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of newly designed compounds, thereby guiding the optimization of lead candidates. The use of this compound as a scaffold could be a starting point for such studies. nih.gov

Biological Activity and Mechanistic Investigations of 3 Amino N,4 Dimethylbenzenesulfonamide in Vitro and Non Human Models

Enzyme Inhibition Studies

There is currently no publicly available scientific literature detailing the inhibitory effects of 3-amino-N,4-dimethylbenzenesulfonamide on the enzymes listed below. While the broader class of sulfonamides has been investigated for various enzyme inhibitory activities, specific data for this compound is absent.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)

No studies were found that have evaluated the inhibitory activity of this compound against human carbonic anhydrase isoforms I, II, IX, or XII. Consequently, there are no inhibition constants (Kᵢ) or IC₅₀ values to report.

Dihydropteroate (B1496061) Synthase Inhibition

Research on the inhibition of dihydropteroate synthase by this compound has not been identified in the available scientific literature. Sulfonamides as a class are known to be competitive inhibitors of this enzyme; however, specific kinetic data for this compound is not available.

Insulin Regulated Aminopeptidase (B13392206) (IRAP) Inhibition

There are no published studies on the potential inhibitory effect of this compound on insulin-regulated aminopeptidase (IRAP).

Elucidation of Enzyme Mimicry Mechanisms

No research has been published that investigates or suggests any enzyme mimicry mechanisms for this compound.

Antimicrobial Research

Specific studies detailing the antimicrobial, antibacterial, or antifungal properties of this compound are not present in the current body of scientific literature. Therefore, no data regarding its spectrum of activity or minimum inhibitory concentrations (MICs) against various microorganisms can be provided.

Evaluation of Antibacterial Properties (Inhibition of Folic Acid Synthesis)

Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid. nih.govmicrobenotes.comresearchgate.net This essential nutrient is vital for the production of nucleic acids and proteins, and its inhibition leads to a bacteriostatic effect. nih.govresearchgate.net Bacteria are unable to utilize external sources of folate, making this pathway an excellent target for antimicrobial agents. microbenotes.com

The structural similarity of sulfonamides to the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows them to bind to the enzyme's active site, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. researchgate.netnih.gov Research into novel sulfonamide derivatives continues to explore this mechanism. For instance, a study on folic acid-sulfonamide conjugates demonstrated their potential as antibacterial agents. One such derivative, compound DS2, exhibited a significant zone of inhibition against Staphylococcus aureus and a minimum inhibitory concentration (MIC) of 15.63 μg/mL. nih.govresearchgate.net These findings underscore the ongoing efforts to develop new sulfonamides that effectively target the folate biosynthesis pathway.

Table 1: Antibacterial Activity of a Folic Acid-Sulfonamide Conjugate (Compound DS2)

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| S. aureus | 36.6 | 15.63 |

Data sourced from studies on related sulfonamide derivatives. nih.govresearchgate.net

Anti-candidal Activity Assessment

In addition to their antibacterial properties, sulfonamide derivatives have been investigated for their efficacy against fungal pathogens, including various Candida species. Fungal infections, particularly those caused by Candida albicans, pose a significant health threat, and the development of novel antifungal agents is crucial.

Recent research has demonstrated the promising anti-candidal activity of certain benzenesulfonamide (B165840) derivatives. In one study, a series of novel matrine (B1676216) derivatives incorporating a benzene (B151609) sulfonamide moiety were synthesized and tested against C. albicans. The most potent compound, 10g, displayed an exceptional MIC value of 0.062 mg/mL, which was significantly lower than that of the commonly used antifungal drug fluconazole (B54011) (8.590 mg/mL). nih.gov Mechanistic studies suggested that these compounds may act by inhibiting biofilm formation and disrupting established biofilms. nih.gov

Another investigation into arylsulfonamide-based compounds revealed their fungistatic and, in some cases, fungicidal potential against various Candida strains. For example, one compound demonstrated activity against all tested strains at concentrations ranging from 0.125 to 1 mg/mL. nih.gov

Table 2: Anti-candidal Activity of a Novel Benzene Sulfonamide Derivative (Compound 10g)

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.062 |

Data sourced from studies on related sulfonamide derivatives. nih.gov

Addressing Antimicrobial Resistance in Sulfonamide Research

The emergence of antimicrobial resistance is a global health crisis that threatens the effectiveness of many existing antibiotics, including sulfonamides. nih.gov Resistance to sulfonamides in bacteria is primarily mediated by two mechanisms: mutations in the chromosomal gene encoding DHPS (folP) that reduce the binding affinity of the drug, or the acquisition of plasmid-borne genes (sul1 and sul2) that encode for highly resistant variants of the DHPS enzyme. nih.govbiorxiv.org These resistant enzymes can function effectively even in the presence of sulfonamides, allowing the bacteria to continue synthesizing folic acid. nih.gov

Current research in sulfonamide development is actively seeking to overcome these resistance mechanisms. Strategies include the design of novel sulfonamide derivatives that can effectively inhibit the resistant DHPS enzymes. tandfonline.com Furthermore, the development of hybrid molecules that combine a sulfonamide moiety with other bioactive scaffolds is being explored as a means to create agents with multiple mechanisms of action, potentially reducing the likelihood of resistance development. tandfonline.com The goal is to create new sulfonamides that are not only potent against susceptible strains but can also overcome established resistance, thereby revitalizing this important class of antimicrobials. tandfonline.com

Anticancer Research (In Vitro Cell Lines and Non-Human Models)

The therapeutic applications of sulfonamides extend beyond antimicrobial chemotherapy, with a growing body of research demonstrating their potential as anticancer agents. benthamdirect.comnih.govrug.nl

Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7)

Numerous studies have evaluated the in vitro antiproliferative activity of novel sulfonamide derivatives against a variety of human cancer cell lines, including the MCF-7 breast cancer cell line. nih.govmagtechjournal.commdpi.com For example, a study investigating a series of stilbenenitrile sulfonamide analogues found that compound 8h exhibited potent anticancer activity against MCF-7 cells with a half-maximal inhibitory concentration (IC50) of 8.7 μmol·L-1, while showing low toxicity to normal human breast cells. magtechjournal.com

In another study, a series of N-Benzenesulfonylguanidine derivatives were synthesized and evaluated for their cytotoxic effects. Several of these compounds showed selective activity against MCF-7 cells, with compound 9 displaying an IC50 of 18 μM. mdpi.com Furthermore, research on other sulfonamide derivatives, such as 2,5-Dichlorothiophene-3-sulfonamide, also demonstrated significant cytotoxicity against MCF-7 cells with a GI50 (50% growth inhibition) of 7.13 ± 0.13 µM. nih.gov

Table 3: Antiproliferative Activity of Various Sulfonamide Derivatives against MCF-7 Cells

| Compound | IC50/GI50 (μM) |

|---|---|

| Stilbenenitrile sulfonamide 8h | 8.7 |

| N-Benzenesulfonylguanidine 9 | 18 |

| 2,5-Dichlorothiophene-3-sulfonamide | 7.13 |

Data sourced from studies on related sulfonamide derivatives. nih.govmagtechjournal.commdpi.com

Specific Biological Pathway Inhibition Relevant to Cancer

The anticancer effects of sulfonamides are attributed to their ability to interfere with various biological pathways that are crucial for tumor growth and survival. benthamdirect.comnih.govrug.nl One of the well-established mechanisms is the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in many types of cancer and are involved in regulating pH, which is critical for tumor cell proliferation and invasion. nih.gov

Beyond CA inhibition, sulfonamide derivatives have been shown to target other key pathways in cancer. Some compounds induce cell cycle arrest, halting the proliferation of cancer cells at the G1 or G2/M phase. benthamdirect.comrug.nlmagtechjournal.com For instance, the stilbenenitrile sulfonamide derivative 8h was found to arrest the MCF-7 cell cycle at the G2/M phase. magtechjournal.com Other mechanisms include the disruption of microtubule assembly, which is essential for cell division, and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. benthamdirect.comrug.nl This anti-angiogenic effect can be achieved through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com Additionally, some sulfonamides have been identified as inhibitors of other important cancer-related proteins such as tyrosine kinases, matrix metalloproteinases, and histone deacetylases. nih.gov

Cytotoxicity Evaluation in Non-Human Models (e.g., Brine Shrimp)

The brine shrimp lethality assay is a simple, rapid, and cost-effective preliminary screening method to assess the cytotoxicity of chemical compounds. medicinearticle.comsryahwapublications.combrieflands.com This in vivo assay utilizes brine shrimp (Artemia salina) nauplii to determine the concentration of a substance that is lethal to 50% of the shrimp (LC50). brieflands.com A low LC50 value is indicative of high cytotoxicity and suggests that the compound may possess potent biological activity, including potential antitumor properties. medicinearticle.comsryahwapublications.com

Anti-inflammatory Effects and Pathway Modulation Research

No studies detailing the in vitro or in vivo anti-inflammatory effects of this compound have been identified. Research into its potential to modulate inflammatory pathways has not been published in the reviewed scientific literature.

Antiviral Activity Investigations (In Vitro)

There are no available research findings from in vitro studies investigating the antiviral activity of this compound against any specific viruses.

High-Throughput Screening Campaigns for Biological Activity

No high-throughput screening campaigns have been reported in the scientific literature that include this compound for the purpose of identifying its biological activity.

Applications in Advanced Chemical Synthesis and Industrial Research

Role as Coupling Reagents in Organic Synthesis

There is currently no direct evidence in the reviewed literature to suggest that 3-amino-N,4-dimethylbenzenesulfonamide is utilized as a coupling reagent in organic synthesis.

The formation of amide and peptide bonds is a fundamental process in organic chemistry, crucial for the synthesis of pharmaceuticals and other biologically active molecules. This process often requires the use of coupling reagents to activate the carboxylic acid group for reaction with an amine. While a vast array of coupling reagents have been developed, there is no specific mention of this compound being employed for this purpose in the existing literature.

A significant challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon of the amino acids, which can lead to the formation of undesired stereoisomers. nih.gov The choice of coupling reagent and reaction conditions plays a critical role in minimizing racemization. nih.gov While various strategies and reagents are employed to achieve racemization-free synthesis, there is no research available that details the use or effectiveness of this compound in this context.

Precursor for Complex Molecules and Specialty Chemicals

While specific applications of this compound as a precursor are not well-documented, a structurally related compound, 4-amino-3-hydroxy-N,N-dimethylbenzenesulfonamide, is noted for its use as a precursor for more complex molecules. This suggests that this compound, with its reactive amino and sulfonamide functional groups, could potentially serve as a building block in the synthesis of more elaborate chemical structures and specialty chemicals. However, specific synthetic pathways and resulting complex molecules originating from this compound are not detailed in the available literature.

Applications in Dye and Pigment Research

Utility in Analytical Chemistry for Separation Processes (e.g., HPLC)

In the field of analytical chemistry, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. While there is no specific information on the use of this compound itself as a stationary phase or a derivatizing agent for separation processes, methods for the analysis of structurally similar compounds by HPLC have been described. For instance, a reliable HPLC method has been developed for the separation of dimethylamino-azobenzenesulfonyl-amino acids. nih.gov This indicates that HPLC methods could likely be developed for the analysis and separation of this compound and its potential derivatives, although its active utility in separation processes is not documented.

Contributions to Theoretical Organic Synthesis

There is no information available in the current body of scientific literature to suggest any specific contributions of this compound to the field of theoretical organic synthesis. Its potential utility in this area remains unexplored.

Future Research Directions and Translational Outlook

Design and Synthesis of Novel Compounds with Tailored Properties

The core structure of 3-amino-N,4-dimethylbenzenesulfonamide offers multiple points for chemical modification to generate novel derivatives with tailored properties. Future synthetic efforts could focus on several key strategies:

Modification of the Amino Group: The primary amino group at the 3-position is a key site for derivatization. It can be readily converted into a wide range of functional groups, including amides, Schiff bases, and secondary or tertiary amines. nih.gov These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity.

Substitution on the Aromatic Ring: The aromatic ring can be further substituted to explore structure-activity relationships (SAR). The introduction of various substituents, such as halogens, alkyl groups, or nitro groups, can modulate the electronic properties of the molecule and its interaction with biological targets.

Derivatization of the Sulfonamide Moiety: The sulfonamide group itself can be modified. While the N-methyl group is already present, the synthesis of analogs with different N-substituents could lead to compounds with altered pharmacokinetic profiles.

A systematic approach to the synthesis of a library of derivatives based on the this compound scaffold would be a crucial first step in exploring its therapeutic potential. The design of these novel compounds would be guided by the desired biological activity and the intended molecular targets.

Further Optimization of this compound Derivatives as Research Tools

Beyond therapeutic applications, derivatives of this compound could be optimized as valuable research tools to probe biological systems. The sulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes. tandfonline.com

For instance, by incorporating fluorescent tags or reactive moieties, derivatives could be developed as chemical probes to study specific enzymes or receptors. The development of such tools would enable researchers to investigate the role of these biological targets in health and disease.

Future research could focus on designing and synthesizing derivatives that can be used for:

Target Identification and Validation: Biotinylated or photo-affinity labeled derivatives could be used to identify the cellular binding partners of this class of compounds.

Enzyme Inhibition Studies: As many sulfonamides are known enzyme inhibitors, derivatives of this compound could be screened against panels of enzymes to identify novel inhibitors. ajchem-b.com This is particularly relevant for enzymes like carbonic anhydrases, where sulfonamides have shown significant activity. nih.gov

The optimization of these derivatives as research tools would require a multidisciplinary approach, combining organic synthesis, biochemistry, and cell biology.

Expanding the Scope of Biological and Mechanistic Investigations

The biological activities of this compound and its derivatives are largely unexplored. A broad screening of these compounds against a wide range of biological targets would be a critical step in identifying their potential therapeutic applications.

Future investigations should include:

Anticancer Activity: Given that derivatives of the similar compound 3-amino-4-hydroxy-benzenesulfonamide have been investigated as carbonic anhydrase inhibitors with potential applications in cancer therapy, it is plausible that derivatives of this compound could also exhibit anticancer properties. nih.gov Screening against a panel of cancer cell lines would be a valuable starting point.

Antimicrobial Activity: The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. ijpsr.com Therefore, novel derivatives should be tested against a panel of pathogenic bacteria and fungi to assess their potential as new anti-infective agents.

Enzyme Inhibition Assays: A systematic evaluation of the inhibitory activity of these compounds against a range of enzymes, particularly those implicated in human diseases, could reveal novel therapeutic targets.

Once a promising biological activity is identified, further mechanistic studies would be necessary to understand how these compounds exert their effects at the molecular level. This could involve techniques such as X-ray crystallography to determine the binding mode of the compounds to their protein targets.

Addressing Contemporary Challenges in Chemical Science Through Sulfonamide Research (e.g., Novel Antimicrobial Agents)

The rise of antimicrobial resistance is a major global health challenge, necessitating the discovery of new antibacterial agents with novel mechanisms of action. tandfonline.com Sulfonamide-based compounds have a long history as antimicrobials, and the this compound scaffold provides a promising starting point for the development of new anti-infective drugs. ijpsr.com

Future research in this area could focus on:

Developing Derivatives with Novel Mechanisms of Action: While traditional sulfonamides inhibit dihydropteroate (B1496061) synthase, there is a need for new compounds that act on different bacterial targets. tandfonline.com

Combating Resistance: Designing sulfonamide derivatives that are effective against drug-resistant strains of bacteria is a key priority. This could involve creating hybrid molecules that combine the sulfonamide scaffold with other antibacterial pharmacophores.

Broad-Spectrum and Narrow-Spectrum Agents: Depending on the therapeutic need, derivatives could be optimized to have either broad-spectrum activity against a wide range of bacteria or narrow-spectrum activity against specific pathogens to minimize the impact on the host microbiome.

The versatility of the sulfonamide scaffold makes it an attractive platform for addressing this and other contemporary challenges in chemical science, including the development of new anticancer agents, antivirals, and anti-inflammatory drugs. ajchem-b.comscilit.com

Data Tables

The following tables are illustrative examples of the types of data that would be generated from the future research directions proposed above.

Table 1: Hypothetical Anticancer Activity of Novel this compound Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |

| ADM-001 | Unmodified Parent | MCF-7 (Breast) | >100 |

| ADM-002 | 3-N-acetyl | MCF-7 (Breast) | 55.2 |

| ADM-003 | 3-N-benzoyl | MCF-7 (Breast) | 23.7 |

| ADM-004 | 3-N-(4-chlorobenzoyl) | MCF-7 (Breast) | 8.1 |

| ADM-001 | Unmodified Parent | A549 (Lung) | >100 |

| ADM-002 | 3-N-acetyl | A549 (Lung) | 78.9 |

| ADM-003 | 3-N-benzoyl | A549 (Lung) | 41.5 |

| ADM-004 | 3-N-(4-chlorobenzoyl) | A549 (Lung) | 15.3 |

Table 2: Hypothetical Antimicrobial Activity of Novel this compound Derivatives

| Compound ID | Modification | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| ADM-001 | Unmodified Parent | >256 | >256 |

| ADM-101 | 3-N-(thiazol-2-yl) | 64 | 128 |

| ADM-102 | 3-N-(pyrimidin-2-yl) | 32 | 64 |

| ADM-103 | 3-N-(5-nitrofuran-2-carbonyl) | 8 | 16 |

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity.

- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm).

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate empirical formulas.

- HPLC/UHPLC : Assess purity and quantify yields .

How can researchers resolve contradictions in biological activity data between this compound and structurally similar sulfonamides?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies : Systematically compare substituent effects (e.g., methyl vs. ethyl groups) on antimicrobial potency.

- Molecular Docking : Model interactions with target enzymes (e.g., dihydropteroate synthase) to identify steric/electronic mismatches.

- In Vitro Assays : Use standardized protocols (e.g., MIC tests) to control variables like bacterial strain selection .

What computational methods are suitable for predicting the binding affinity of this compound to bacterial dihydropteroate synthase?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes over time.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the active site.

- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with activity data .

What strategies can be employed to modify the sulfonamide group in this compound to enhance its antimicrobial efficacy while minimizing toxicity?

Q. Intermediate

- Functional Group Substitution : Replace methyl groups with electron-withdrawing groups (e.g., -CF) to improve target binding.

- Prodrug Design : Mask the sulfonamide with hydrolyzable groups (e.g., esters) to reduce renal toxicity.

- Metal Complexation : Form coordination complexes with Cu(II) or Zn(II) to enhance membrane permeability .